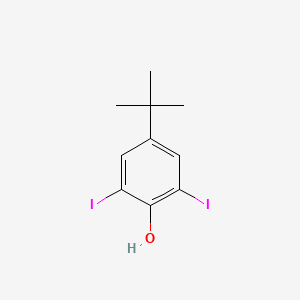
1-Aminoindoline
Vue d'ensemble
Description
1-Aminoindoline, also known as indolin-1-amine, is a chemical compound with the molecular formula C8H10N2 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 1-Aminoindoline derivatives has been achieved through Rhodium (III)-catalyzed C–H functionalization followed by intramolecular annulation reactions between hydrazines and sulfoxonium ylides . This protocol leads to the efficient formation of 1-aminoindole derivatives with a broad substrate scope .Molecular Structure Analysis
The molecular structure of 1-Aminoindoline consists of 8 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The molecular weight of 1-Aminoindoline is 134.18 .Physical And Chemical Properties Analysis
1-Aminoindoline has a molecular weight of 134.18 . Other physical and chemical properties such as melting point, boiling point, and density are not well-documented in the available literature.Applications De Recherche Scientifique
Synthesis and Characterization
1-Aminoindoline derivatives, such as 1-amino-2-methylindoline, are used in the synthesis of various heterocyclic compounds. These compounds, including 1-amino-2-methylindole and azo(2-methyl)indoline, are produced through reactions with monochloramine and characterized for their structural properties. This research explores the formation and properties of such derivatives, highlighting the diversity in potential applications in chemistry and pharmacology (Peyrot et al., 2001).
DNA Alkylation and Gene Expression
Studies have shown that aminoindoline compounds, which alkylate DNA in the minor groove, can significantly affect gene expression. For instance, they have been observed to impact the expression of the protooncogene c-myc, suggesting potential applications in cancer research and therapy (Nelson et al., 2005).
Bioactivity of Isoindolinone Derivatives
The isoindolin-1-one framework, closely related to aminoindolines, is found in a range of natural compounds with diverse biological activities. These compounds hold therapeutic potential for various chronic diseases, and recent advancements in synthetic methods have broadened the scope of their applications in medicinal chemistry (Upadhyay et al., 2020).
Photorelease of Neuroactive Amino Acids
1-Acyl-7-nitroindolines, derivatives of aminoindoline, have been used for the rapid photorelease of neuroactive amino acids like L-glutamate in biological experiments. This application is crucial for understanding neuronal functions and can aid in neurological research (Papageorgiou et al., 2004).
Catalytic Asymmetric Construction
In drug discovery, the catalytic asymmetric construction of aminoindoline scaffolds is significant. Recent research has demonstrated the synthesis of chiral 3-aminoindolines with high yield and enantioselectivity, indicating their potential in developing new pharmaceuticals (Wang et al., 2022).
C-H Activation/Cyclative Capture
The development of 1-aminoindoline derivatives has been enhanced by Rh(III)-catalyzed C-H activation/cyclative capture approaches. This method enables the direct access to a broad range of 1-aminoindolines under mild conditions, which is crucial for synthetic chemistry (Zhao et al., 2015).
Antitubulin Agents
Aminoindoline derivatives, specifically 7-aroyl-aminoindoline-1-sulfonamides, have shown promising activity as inhibitors of tubulin polymerization. This indicates potential applications in cancer treatment, as these compounds can effectively inhibit cancer cell growth (Chang et al., 2006).
Safety And Hazards
Safety measures for handling 1-Aminoindoline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It’s also advised to prevent further spillage or leakage if it is safe to do so and to avoid letting the chemical enter drains .
Propriétés
IUPAC Name |
2,3-dihydroindol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFGGJFWKXTOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375420 | |
| Record name | 1-AMINOINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminoindoline | |
CAS RN |
7633-56-9 | |
| Record name | 1-AMINOINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


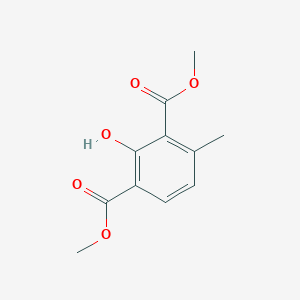

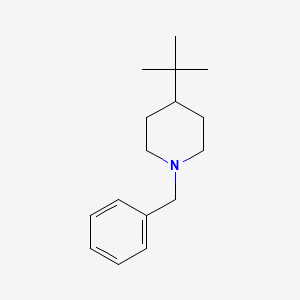
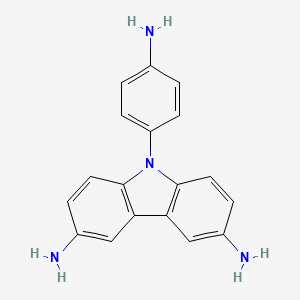
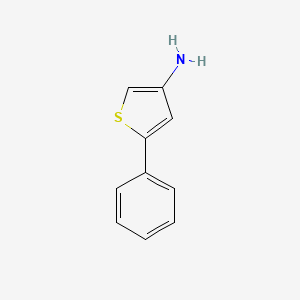
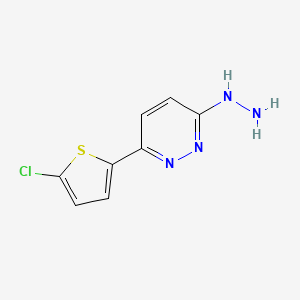
![Imidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B3056988.png)

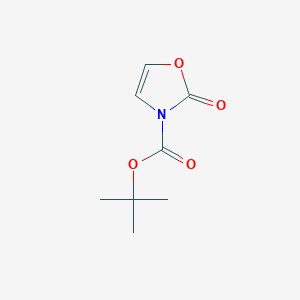
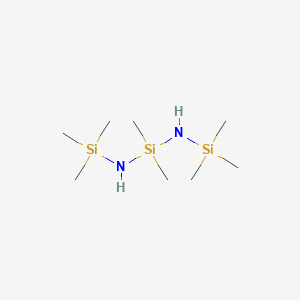
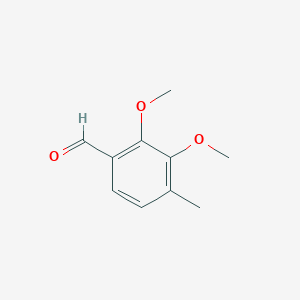
![2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]-](/img/structure/B3056997.png)
